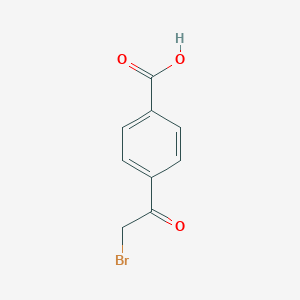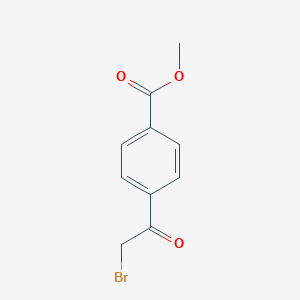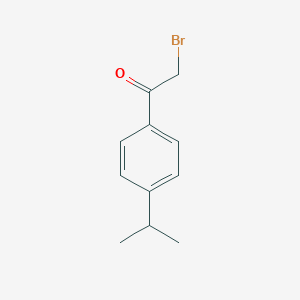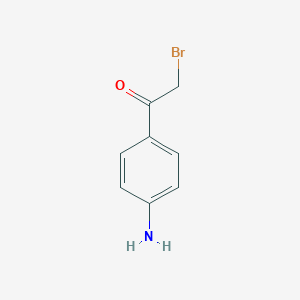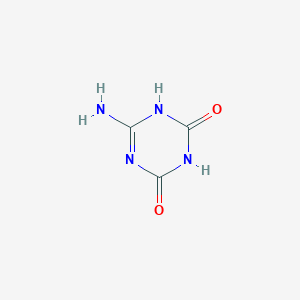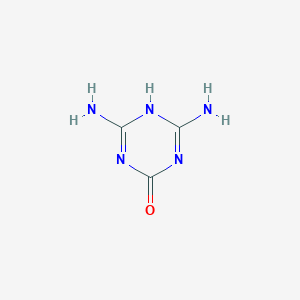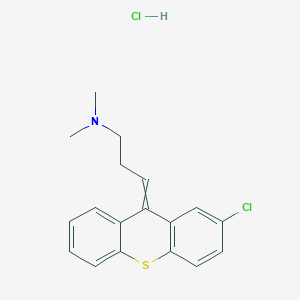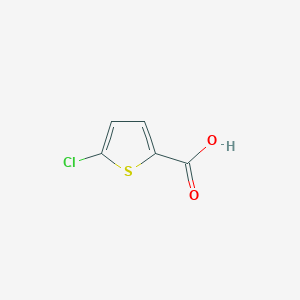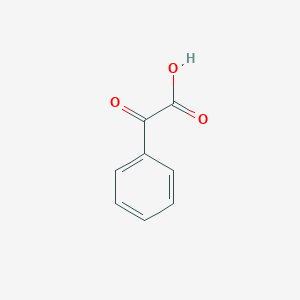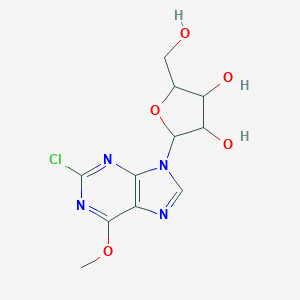
西尼林 II
描述
Cinerin II is a member of pyrethrins and a methyl ester . It is a synthetic pyrethrin, which are naturally-occurring compounds with insecticidal properties that are found in pyrethrum extract from certain chrysanthemum flowers .
Synthesis Analysis
The synthesis of Cinerin II involves several steps. The common alcohol components [(S)-cinerolone, (S)-jasmololone, and (S)-pyrethrolone] were synthesized using straightforward Sonogashira-type cross-couplings . Two counter acid segments [(1R,3R)-chrysanthemic acid (A) and (1R,3R)-second chrysanthemic acid precursor (B)] were prepared . All six pyrethrin esters (cinerin I/II, jasmolin I/II, and pyrethrin I/II) were successfully synthesized utilizing an accessible esterification reagent (TsCl/ N -methylimidazole) .Molecular Structure Analysis
Cinerin II has a molecular formula of C21H28O5 . It is a derivative of (+)- trans - chrysanthemic acid .Chemical Reactions Analysis
Cinerin II is expected to have low mobility in soil based upon an estimated Koc of 1600 . It contains chromophores that absorb at wavelengths >290 nm and, therefore, may be susceptible to direct photolysis by sunlight .Physical And Chemical Properties Analysis
Cinerin II is expected to exist in both the vapor and particulate phases in the ambient atmosphere . It is also expected to biodegrade readily .科学研究应用
Bioinsecticide
Cinerin II, as part of the Pyrethrin compound, is used as a potent bioinsecticide . It’s a natural and eco-friendly alternative to synthetic pesticides, offering a sustainable solution for pest management in agriculture.
Accumulation Patterns Research
Scientists have conducted studies on the accumulation patterns of Pyrethrin compounds, including Cinerin II, across different flower developmental stages . This research can help optimize the extraction of these compounds for various applications.
Genetic Studies
The significant differences in the content of Pyrethrin compounds, including Cinerin II, among different populations suggest a different genetic background . This opens up opportunities for genetic studies and breeding programs aimed at enhancing the production of these compounds.
Agricultural Applications
Pyrethrin, including Cinerin II, has been utilized for centuries in agriculture . Its use extends beyond pest management, contributing to the overall health and productivity of crops.
Companion Plant
Pyrethrum, the plant from which Cinerin II is derived, is used as a companion plant in agricultural settings . It’s known to release (E)-β-farnesene, an aphid alarm pheromone that lures predators such as ladybirds .
Antifungal Properties
Pyrethrum flowers and stems, which contain Cinerin II, are rich in sesquiterpene lactones, known for their antifungal attributes . This makes them useful in the management of fungal diseases in crops.
安全和危害
未来方向
Research indicates that four of the six pyrethrins, including Cinerin II, activate olfactory-receptor neurons and elicit spatial repellency in Ae. albopictus . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacies of repellency, and for the development of new and more effective mosquito repellents for controlling vector-borne human diseases .
属性
IUPAC Name |
[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRDCOTRILILT-WOBDGSLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041788 | |
| Record name | Cinerin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; [Merck Index] | |
| Record name | Cinerin II | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 182-184 °C at 0.001 mm Hg | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000046 [mmHg] | |
| Record name | Cinerin II | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4423 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/ | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cinerin II | |
Color/Form |
Viscous liquid | |
CAS RN |
121-20-0 | |
| Record name | Cinerin II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinerin II [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinerin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINERIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J204A0Y0JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CINERIN II | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6838 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cinerin II, like other pyrethrins, acts as a neurotoxin, primarily targeting insects. [] While the exact mechanism is complex and not fully elucidated, it is believed to disrupt the nervous system by interfering with voltage-gated sodium channels, leading to paralysis and eventually death in insects. [, ]
A: Research indicates that the paralysis, or "knockdown" effect of Cinerin II is not instantaneous. Studies on houseflies revealed that the KD50 (time to knock down 50% of the tested population) for Cinerin II was 11 minutes. [] Interestingly, while Cinerin II exhibits a rapid knockdown effect, flies tend to recover quicker from it compared to Pyrethrin I and Cinerin I. []
A: Cinerin II is an ester formed from (+)-trans-chrysanthemic acid and (+)-pyrethrolone. [] It belongs to the pyrethrin family of natural insecticides found in Chrysanthemum cinerariifolium flowers. []
A: Yes, techniques like ¹H-NMR spectroscopy have been employed to ascertain the purity and content of Cinerin II after isolation and purification procedures. []
A: Cinerin II, along with other pyrethrins, is known to be unstable when exposed to light, oxygen, water, and elevated temperatures. This instability contributes to its biodegradability, making it an environmentally safer insecticide compared to synthetic alternatives. [, ]
A: There is limited research exploring the catalytic properties of Cinerin II. Its primary known function is as an insecticide, primarily targeting the nervous system of insects. []
A: While computational studies have been conducted on other pyrethrins and pyrethroids, specific information regarding computational modeling of Cinerin II is limited in the provided research. []
A: Research indicates that subtle structural variations among pyrethrins, including Cinerin II, contribute to differences in their insecticidal potency and speed of action. [] For instance, Cinerin II demonstrates a faster knockdown effect compared to Pyrethrin I and Cinerin I, but its effect is also less persistent. []
A: Studies show that piperonyl butoxide, a common synergist, significantly enhances the insecticidal activity of Cinerin II. [, ] This synergism is attributed to the inhibition of detoxification mechanisms within the insect, allowing Cinerin II to exert its toxic effect more effectively. []
A: While specific formulation strategies for Cinerin II are not extensively discussed in the provided research, it is known that pyrethrins are generally formulated with antioxidants and other stabilizers to improve their shelf life and protect them from degradation caused by light and air exposure. []
A: Cinerin II, being a natural component of pyrethrum extract, generally falls under the regulations governing pyrethrins. [] Specific regulations can vary based on geographic location and intended application.
A: While pyrethrins are generally considered to have low toxicity to mammals, specific information regarding the ADME of Cinerin II in mammals is limited in the provided research. []
A: The insecticidal activity of Cinerin II has been evaluated in various insect species, including houseflies, using methods like the measured drop technique. [, , ] These studies measure parameters like KD50 and LD50 (lethal dose to 50% of the tested population) to assess its potency and speed of action. []
A: While the research provided doesn't explicitly discuss Cinerin II resistance, the development of resistance to pyrethroids, the synthetic counterparts of pyrethrins, is a known phenomenon. [] The potential for cross-resistance between natural pyrethrins like Cinerin II and pyrethroids is an area for further investigation.
A: While pyrethrins are considered relatively safe for mammals, some individuals might experience allergic reactions upon exposure. []
A: Cinerin II is primarily utilized as a contact insecticide, and research on targeted drug delivery approaches for this compound is limited. []
ANone: Specific biomarkers for Cinerin II exposure or its effects have not been extensively explored in the provided research.
ANone: Several analytical techniques have been utilized for the identification and quantification of Cinerin II:
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with a diode array detector (DAD), enables the separation and quantification of individual pyrethrins, including Cinerin II, in complex mixtures like plant extracts. [, , ]
- Gas Chromatography (GC): GC, particularly when combined with mass spectrometry (MS) or electron capture detection (ECD), offers high sensitivity and selectivity for analyzing Cinerin II and other pyrethrins in various matrices. [, , ]
- Thin-Layer Chromatography (TLC): While less sensitive than HPLC or GC, TLC provides a rapid and cost-effective method for the qualitative analysis and preliminary identification of pyrethrins. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is valuable for determining the purity and content of isolated Cinerin II. []
A: Cinerin II degrades relatively rapidly in the environment, particularly when exposed to light and air. [, ] This characteristic makes it less persistent in the environment compared to synthetic pyrethroids, minimizing its potential for bioaccumulation and long-term ecological impact. []
A: Cinerin II, being an ester, is generally soluble in organic solvents. Specific solubility data in various solvents can be found in the respective chemical handbooks and databases. []
ANone: Validation of analytical methods used for quantifying Cinerin II, whether HPLC or GC-based, typically involves assessing parameters such as:
- Linearity: Demonstrating a linear relationship between the analyte concentration and instrument response over a defined range. []
- Accuracy: Evaluating the closeness of the measured value to the true value, often expressed as recovery percentage. []
- Precision: Determining the agreement between replicate measurements, usually expressed as relative standard deviation (RSD). []
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of Cinerin II that can be reliably detected and quantified by the method. []
ANone: Quality control measures for Cinerin II would encompass:
- Standardization: Employing well-characterized reference standards of Cinerin II for accurate identification and quantification. []
- Method Validation: Ensuring the analytical methods used are robust, reliable, and fit for their intended purpose. []
A: While specific information regarding the immunogenicity of Cinerin II is limited in the provided research, some individuals might experience allergic reactions to pyrethrins, which could involve immunological mechanisms. []
ANone: Disposal guidelines for Cinerin II-containing products should be consulted from local regulatory agencies, as recommendations can vary. Due to its biodegradability, Cinerin II is less likely to pose significant long-term environmental risks compared to persistent synthetic insecticides.
ANone: Studying Cinerin II effectively necessitates access to:
ANone: Key milestones include:
- Identification and Isolation: The identification and isolation of Cinerin II from pyrethrum extract marked a significant step in understanding the individual components responsible for its insecticidal activity. [, ]
- Structure Elucidation: Determining the chemical structure of Cinerin II was crucial for understanding its structure-activity relationship and served as a basis for developing synthetic analogs. []
- Synergism Studies: Research demonstrating the synergistic effect of compounds like piperonyl butoxide with Cinerin II led to the development of more potent insecticidal formulations. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



